molecular formula C23H25N5O B14969768 6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine

6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine

Cat. No.: B14969768
M. Wt: 387.5 g/mol
InChI Key: USGBQESVWJKOBL-UHFFFAOYSA-N
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Description

6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

The synthesis of 6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This is achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine core with a piperazine derivative.

    Attachment of the benzoyl group:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C23H25N5O/c1-17-7-6-8-19(15-17)22(29)27-11-13-28(14-12-27)23-24-18(2)16-21(26-23)25-20-9-4-3-5-10-20/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,26)

InChI Key

USGBQESVWJKOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C

Origin of Product

United States

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